(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide

CAS No.:

Cat. No.: VC13462399

Molecular Formula: C11H15N3O2S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N3O2S |

|---|---|

| Molecular Weight | 253.32 g/mol |

| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide |

| Standard InChI | InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3/t7-/m0/s1 |

| Standard InChI Key | IGUUAAVMWVODLI-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N |

| SMILES | CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N |

| Canonical SMILES | CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N |

Introduction

Chemical Identity and Structural Features

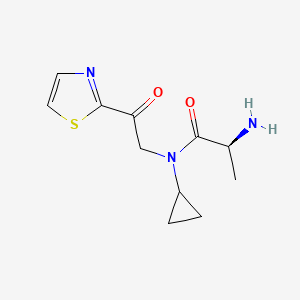

(S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (CAS: 1354004-41-3) is a chiral small molecule characterized by a thiazole ring, cyclopropyl group, and propionamide backbone. Its molecular formula is C₁₁H₁₅N₃O₂S, with a molecular weight of 253.32 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the propionamide moiety, which is critical for its biological interactions .

Key Structural Components:

-

Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in medicinal chemistry .

-

Cyclopropyl group: A strained three-membered carbon ring that enhances metabolic stability and influences receptor binding .

-

Propionamide backbone: Provides hydrogen-bonding capabilities and structural rigidity .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1354004-41-3 |

| Molecular Formula | C₁₁H₁₅N₃O₂S |

| Molecular Weight | 253.32 g/mol |

| XLogP3 | 0.8 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Ro 0437626 | Hec1/Nek2 | 12 |

| Dasatinib analogue | Src Kinases | 8 |

| This compound | CDK (predicted) | N/A |

Antimicrobial Applications

Thiazole derivatives demonstrate broad-spectrum antimicrobial activity. For instance, naphthyridine-thiazole hybrids show MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli . The thiazole moiety in this compound may enhance membrane permeability, a mechanism observed in related structures .

Neuropharmacology

Compounds with cyclopropyl groups, such as CB2 receptor modulators (JP2012503662A), exhibit neuroprotective effects . This compound’s cyclopropyl and thiazole motifs may target cannabinoid or ionotropic receptors, though experimental validation is needed .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume